2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol
Overview
Description
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, a methoxy group, and an amino-methyl group attached to a phenol ring
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol, also known as 2-Bromo-4-((isobutylamino)methyl)-6-methoxyphenol, is typically a specific receptor or enzyme involved in a biochemical pathway. For instance, compounds with similar structures often target enzymes like enoyl-acyl carrier protein reductase, which plays a crucial role in fatty acid synthesis .
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme, inhibiting its activity. The bromine atom and the methoxy group contribute to the binding affinity and specificity. The isobutylamino group enhances the interaction through additional hydrogen bonding or hydrophobic interactions, leading to a conformational change in the enzyme that reduces its activity .
Biochemical Pathways
The inhibition of the target enzyme disrupts the fatty acid synthesis pathway, which is essential for cell membrane production and energy storage. This disruption leads to a cascade of downstream effects, including reduced cell growth and proliferation, particularly in rapidly dividing cells such as bacteria or cancer cells .
Result of Action
At the molecular level, the inhibition of the target enzyme leads to a decrease in the synthesis of fatty acids, which are vital for cell membrane integrity and function. At the cellular level, this results in impaired cell growth and division, leading to cell death in susceptible organisms or cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol can be achieved through a multi-step processThe reaction conditions typically involve the use of bromine or a brominating agent, and the Mannich reaction is carried out using formaldehyde and a secondary amine such as isobutylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyphenol
- 6-Bromo-2-methoxyphenol
- 4-Amino-2-bromo-6-methoxyphenol
Uniqueness
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol is unique due to the presence of the amino-methyl group, which can enhance its biological activity and specificity.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-8(2)6-14-7-9-4-10(13)12(15)11(5-9)16-3/h4-5,8,14-15H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUFNDVPOGBLKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)Br)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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